molecular formula C9H4BrF2NO2 B1409642 3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid CAS No. 1805411-87-3

3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid

Cat. No.: B1409642
CAS No.: 1805411-87-3
M. Wt: 276.03 g/mol
InChI Key: BCXRLXNLTSSXAA-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid is a multifunctional benzoic acid derivative with substituents at positions 2 (difluoromethyl), 3 (bromo), and 5 (cyano). Its molecular formula is C₉H₄BrF₂NO₂, with a molecular weight of 276.04 g/mol (). The compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in pharmaceutical and agrochemical research. Key features include:

  • Difluoromethyl group: Enhances metabolic stability and influences lipophilicity ().
  • Cyano group: A strong electron-withdrawing group that increases acidity and may act as a hydrogen bond acceptor.
  • Bromo substituent: Provides a handle for further functionalization via cross-coupling reactions ().

Properties

IUPAC Name

3-bromo-5-cyano-2-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-6-2-4(3-13)1-5(9(14)15)7(6)8(11)12/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRLXNLTSSXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and difluoromethyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of bromine, cyano, and difluoromethyl groups allows it to engage in various chemical interactions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter reactivity and biological activity. Below is a comparative analysis with similar compounds:

Compound Name Substituents (Positions) Key Properties Reference
3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid 2: CF₂H; 3: Br; 5: CN High acidity (pKa ~2.1*), moderate lipophilicity, metabolic stability
3-Bromo-5-fluorobenzoic acid 3: Br; 5: F Lower acidity (pKa ~2.5*), reduced steric bulk, higher solubility in polar solvents
3-Bromo-4-(difluoromethyl)benzoic acid 3: Br; 4: CF₂H Positional isomer; altered dipole moment, potential for different protein binding
5-Bromo-2,4-difluorobenzoic acid 2,4: F; 5: Br High crystallinity, agrochemical applications (herbicide intermediate)
5-Bromo-2-chlorobenzoic acid 2: Cl; 5: Br Lower molecular weight (235.45 g/mol), simpler synthesis (95% yield)

*Estimated pKa values based on substituent electron-withdrawing effects.

Key Observations:
  • Acidity: The target compound’s acidity is higher than 3-bromo-5-fluorobenzoic acid due to the stronger electron-withdrawing cyano group ().
  • Synthetic Complexity : Introducing multiple substituents (e.g., CF₂H, CN) requires multi-step protocols (), whereas 5-bromo-2-chlorobenzoic acid is synthesized efficiently in one pot ().
Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP* Melting Point (°C) Solubility (mg/mL)
Target Compound 276.04 2.1 180–185 (predicted) ~10 (DMSO)
3-Bromo-5-fluorobenzoic acid 219.01 1.8 150–155 ~50 (DMSO)
3-Bromo-4-(difluoromethyl)benzoic acid 251.03 2.3 Not reported Not reported
5-Bromo-2-chlorobenzoic acid 235.45 2.0 210–215 ~30 (DMSO)

*Predicted using substituent contributions ().

Key Challenges:
  • The target compound’s synthesis involves palladium-catalyzed cross-coupling (), which is costlier and less scalable than methods for simpler analogs ().

Biological Activity

3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a cyano group, and difluoromethyl substituents. These characteristics suggest potential biological activities that could be harnessed for therapeutic applications. This article reviews the current understanding of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H5BrF2N2O2. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of a cyano group and difluoromethyl substituents can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against microbial pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
This compoundTBDTBD
4-Cyano-3-(trifluoromethyl)benzoic acid0.78S. aureus
4-Cyanobenzoic acid3.12E. faecalis

Anti-inflammatory Potential

Compounds containing halogenated benzoic acids have been studied for their anti-inflammatory effects. The structural modifications in this compound may confer similar properties, potentially acting through the inhibition of inflammatory pathways.

Anticancer Activity

There is growing interest in the anticancer potential of benzoic acid derivatives. Similar compounds have shown promising results in inhibiting tumor growth in vitro.

Case Study:
A study on trifluoromethylated benzoic acids demonstrated significant inhibition of cancer cell proliferation in various cell lines, suggesting that this compound could exhibit comparable activity due to its structural similarities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding: The presence of electron-withdrawing groups like cyano can enhance binding affinity to biological receptors.
  • Cell Membrane Interaction: The difluoromethyl group may facilitate better interaction with lipid membranes, enhancing cellular uptake.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds.

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberKey Features
This compoundTBDContains bromine, cyano, and difluoromethyl groups
4-Cyanobenzoic acid104-92-7Lacks difluoromethyl group; different reactivity
4-Cyano-3-(trifluoromethyl)benzoic acidTBDContains trifluoromethyl; studied for antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid
Reactant of Route 2
3-Bromo-5-cyano-2-(difluoromethyl)benzoic acid

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